

# quality control metrics for a successful CLR-Seq experiment

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# **CLR-Seq Technical Support Center**

Welcome to the technical support center for Continuous Long Read Sequencing (CLR-Seq). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the success of their CLR-Seq experiments.

# Frequently Asked Questions (FAQs)

Q1: What is the difference between CLR and HiFi sequencing reads?

Continuous Long Read (CLR) sequencing mode prioritizes generating the longest possible reads from a single continuous template. In contrast, High-Fidelity (HiFi) reads are generated through circular consensus sequencing (CCS), where the polymerase reads the same molecule multiple times to create a highly accurate consensus sequence (>99% accuracy).[1] [2][3] While CLR reads offer maximum length, they have a higher raw error rate compared to HiFi reads.[4]

Q2: What are the key quality control checkpoints in a CLR-Seq workflow?

A successful CLR-Seq experiment relies on rigorous quality control at four main stages:

 Starting DNA Quality Control: Assessing the integrity, purity, and quantity of the initial high molecular weight DNA.



- SMRTbell™ Library Quality Control: Evaluating the size distribution and concentration of the final library before sequencing.
- Sequencing Run Monitoring: Using metrics from the sequencing instrument to monitor the performance of the run in real-time.
- Post-Sequencing Data Quality Control: Analyzing the raw sequencing data (subreads) to ensure it meets the required standards for downstream analysis.[5]

# Troubleshooting Guides Pre-Sequencing QC: Starting DNA and Library Preparation

Problem: Low sequencing yield or short read lengths.

This is often linked to the quality of the input DNA and the prepared SMRTbell™ library.

Possible Causes & Solutions:

- DNA Degradation: Starting with degraded or nicked DNA will result in shorter library fragments and consequently, shorter reads.
  - QC Check: Assess the integrity of your genomic DNA using methods like pulsed-field gel electrophoresis or automated electrophoresis systems (e.g., Agilent TapeStation), which can provide a DNA Integrity Number (DIN).
  - Solution: Use gentle DNA extraction methods to minimize physical shearing. Avoid excessive freeze-thaw cycles and exposure to high temperatures (>65°C) or extreme pH (<6 or >9).
- Sample Contamination: Contaminants such as proteins, phenols, salts, or residual reagents from DNA extraction can inhibit the enzymes used in library preparation and sequencing.
  - QC Check: Use spectrophotometry (e.g., NanoDrop) to assess purity ratios.
  - Solution: Ensure your DNA sample is clean by performing additional purification steps if necessary.



- Inaccurate Quantification: Incorrectly quantifying the starting DNA can lead to suboptimal library preparation and sequencing outcomes.
  - QC Check: Use fluorometric methods (e.g., Qubit) for accurate dsDNA quantification, as spectrophotometry can overestimate concentration due to the presence of RNA or other contaminants.
  - Solution: Always use a fluorometric method for quantifying the DNA that will be used for library preparation.

Summary of Pre-Sequencing QC Metrics:

Metric	Recommended Value	QC Instrument
DNA Purity (OD 260/280)	1.8 – 2.0	Spectrophotometer (e.g., NanoDrop)
DNA Purity (OD 260/230)	2.0 – 2.2	Spectrophotometer (e.g., NanoDrop)
DNA Integrity	High Molecular Weight (>40 kbp)	Gel Electrophoresis, TapeStation
DNA Concentration	Sufficient for library prep protocol	Fluorometer (e.g., Qubit)
Final Library Size	As expected for the target application	Automated Electrophoresis (e.g., Bioanalyzer, TapeStation)

### **Sequencing Run QC**

Problem: Suboptimal sequencing run performance on the PacBio instrument.

The SMRT Link software provides real-time metrics to monitor the health of a sequencing run.

Key Run QC Metrics & Troubleshooting:



- P0 (Percentage of empty ZMWs): A high P0 value indicates underloading of the SMRT® Cell.
  - Solution: Increase the on-plate loading concentration (OPLC) for subsequent runs.
- P1 (Percentage of productive ZMWs): This is the target metric, representing ZMWs with a single polymerase producing a high-quality read. Optimal P1 values are typically in the 60-70% range.
- P2 (Percentage of overloaded ZMWs): A high P2 value suggests overloading, where more than one molecule is in a well, or other library preparation issues. This can lead to shorter polymerase read lengths.
  - Solution: Reduce the on-plate loading concentration for future runs.
- Polymerase Read Length: This is the total length of the DNA strand synthesized by the
  polymerase. Shorter than expected polymerase read lengths can be a sign of overloading or
  issues with sample quality.
  - Solution: If overloading is the cause, reduce the OPLC. If sample quality is suspected, revisit the pre-sequencing QC steps.
- Internal Control Performance: The sequencing control provides a baseline for run performance. If the internal control performs poorly, it may indicate a problem with the sequencing reagents, consumables, or the instrument itself.
  - Solution: Contact PacBio technical support if the internal control fails to meet specifications.

Summary of Sequencing Run QC Metrics (SMRT Link):



Metric	Indication of Good Performance	Potential Issue & Action
P0 (% empty ZMWs)	20% - 30%	High P0: Underloading. Increase OPLC.
P1 (% productive ZMWs)	Maximized (target range varies by system)	Low P1: Could be due to underloading or poor library quality.
P2 (% overloaded ZMWs)	Minimized	High P2: Overloading or poor library prep. Reduce OPLC.
Polymerase Read Length	Meets expectations for the library	Short Read Length: Overloading or sample quality issues.
Control Read Length/Count	Within expected range	Poor Control Performance: Issue with reagents, consumables, or instrument.

## **Post-Sequencing Data QC**

Problem: Low-quality raw sequencing data (subreads).

After the sequencing run is complete, it is crucial to assess the quality of the generated subreads before proceeding to downstream analysis.

Key Post-Sequencing QC Metrics:

- Subread Length: This should be consistent with the expected library insert size. A high proportion of short subreads may indicate issues during library preparation or DNA fragmentation.
- Read Quality (QV): PacBio provides a Phred-like quality score for its reads. While CLR reads
  have a higher raw error rate, filtering based on a minimum read quality can improve the
  accuracy of the dataset.



 Adapter Content: The presence of a high percentage of adapter sequences in the final data can indicate a problem with the library preparation or the adapter removal step in the primary data analysis.

Summary of Post-Sequencing Data QC Metrics:

Metric	Check for	Potential Issue & Action
Subread N50	Consistent with expected insert size	Low N50: DNA fragmentation, library prep issues.
Mean Read Quality (QV)	As high as possible for CLR	Low QV: Consider filtering low- quality reads before analysis.
Adapter Contamination	Minimal	High Adapter %: Re-run primary analysis with correct adapter sequences specified.

# Experimental Protocols & Workflows Generalized CLR-Seq Experimental Workflow

This diagram outlines the major steps in a typical CLR-Seq experiment, from sample preparation to data analysis.



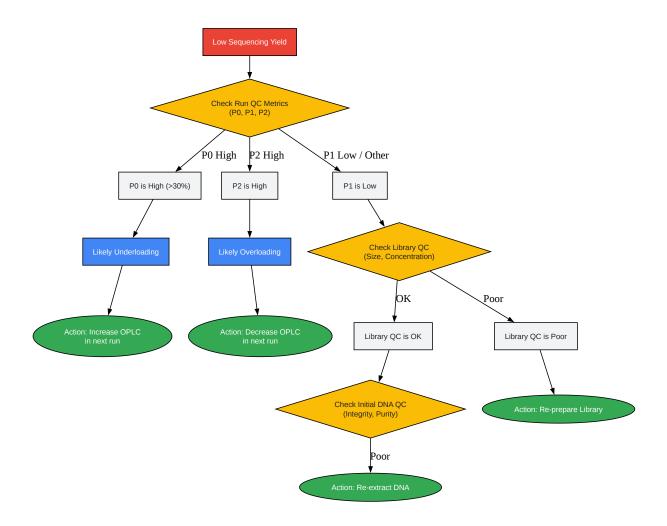
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Caption: Generalized CLR-Seq Experimental Workflow.

### **Troubleshooting Logic for Low Yield**



This diagram illustrates a logical workflow for troubleshooting experiments that result in low data yield.





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Caption: Troubleshooting Logic for Low Sequencing Yield.

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